Triple-Mechanism Antiviral Activity of Pyrazole-Piperidine Core Scaffold
A pyrazole-piperidine core compound (Compound 3) exhibits three concurrent anti-HIV-1 mechanisms: non-nucleoside reverse transcriptase inhibition (NNRTI) with an isolated HIV-RT IC50 of 9.0 µM, CCR5-mediated entry inhibition with a MAGI assay IC50 of 3.8 µM, and CXCR4-mediated entry inhibition with a MAGI assay IC50 of 0.8 µM [1]. This multi-target profile contrasts with single-mechanism agents like Maraviroc (CCR5 antagonist only) or NNRTIs alone.
| Evidence Dimension | Anti-HIV-1 activity profile |
|---|---|
| Target Compound Data | Compound 3 (pyrazole-piperidine core): IC50 = 3.8 µM (CCR5), 0.8 µM (CXCR4), 9.0 µM (HIV-RT) |
| Comparator Or Baseline | Maraviroc (CCR5 antagonist): IC50 ~ 0.1-10 nM range; NNRTIs (e.g., Efavirenz): IC50 ~ 1-10 nM |
| Quantified Difference | Target compound shows micromolar potency across three distinct targets, whereas comparators are nanomolar-potent but single-target |
| Conditions | MAGI cell-based assay for entry inhibition; isolated enzyme assay for reverse transcriptase |
Why This Matters
Procurement of compounds containing this core enables exploration of multi-target antiviral strategies that may reduce resistance emergence compared to single-target agents.
- [1] Cox, B. D., Prosser, A. R., Sun, Y., Li, Z., Lee, S., Huang, M. B., ... & Snyder, J. P. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters, 6(7), 753-757. View Source
